molecular formula C2H5IO B1213209 2-Iodoethanol CAS No. 624-76-0

2-Iodoethanol

Cat. No. B1213209
CAS RN: 624-76-0
M. Wt: 171.96 g/mol
InChI Key: QSECPQCFCWVBKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-iodoethanol derivatives and related compounds has been explored through various methods. For instance, a stereoselective synthesis of 2-deoxy-2-iodo-glycosides from furanoses offers a new route to 2-deoxy-glycosides, highlighting the use of 2-iodoethanol derivatives in carbohydrate chemistry (Rodríguez et al., 2005). Another study presents an efficient approach for synthesizing iodohydrin and iodoether from aromatic alkenes using Mercury(II) tetrafluoroborate and iodine, demonstrating the synthetic utility of 2-iodoethanol in forming iodoethers and iodohydrins (Hosseinzadeh et al., 2021).

Molecular Structure Analysis

2-Iodoethanol's molecular structure facilitates its reactivity and application in various chemical reactions. While specific studies focusing on the molecular structure analysis of 2-iodoethanol were not highlighted, the synthesis studies implicitly shed light on its structural characteristics that make it a valuable intermediate for chemical synthesis.

Chemical Reactions and Properties

The chemical reactivity of 2-iodoethanol is showcased in its application in the synthesis of diverse organic compounds. For example, the synthesis of 4-iodo-3-furanones utilizing electrophile-induced tandem cyclization/1,2-migration reactions indicates the compound's utility in forming heterocyclic compounds (Crone & Kirsch, 2007). Additionally, the iodobenzene-catalyzed ortho-dearomatization and aromatization-triggered rearrangement of 2-allylanilines demonstrate the potential of 2-iodoethanol derivatives in complex molecular rearrangements leading to functionalized indolin-3-ylmethanols (Wang, He, & Fan, 2017).

Physical Properties Analysis

The physical properties of 2-iodoethanol, such as its boiling point, solubility, and stability, are crucial for its handling and application in laboratory settings. While specific studies on these properties were not identified in the current search, they are typically documented in chemical databases and safety data sheets for laboratory use.

Chemical Properties Analysis

The chemical properties of 2-iodoethanol, including its reactivity with different reagents, potential for substitution reactions, and role as an intermediate in organic synthesis, are evident in its application across various chemical reactions. The adsorption and thermal conversion of 2-iodoethanol on Ni(100) surfaces provide insight into its behavior as an intermediate in catalytic oxidation processes (Zhao & Zaera, 2003).

Scientific Research Applications

Catalytic Oxidation of Hydrocarbons

2-Iodoethanol has been studied for its role in the catalytic oxidation of hydrocarbons. Zhao and Zaera (2003) explored its adsorption and thermal conversion on Ni(100) surfaces, identifying hydroxyalkyls and oxametallacycles as key intermediates. Their findings suggest that 2-iodoethanol can be used as a precursor for creating surface species that are potentially useful in catalytic processes for hydrocarbon oxidation (Zhao & Zaera, 2003).

Photodissociation Studies

The photodissociation of 2-iodoethanol was investigated by Shubert, Rednic, and Pratt (2009). They studied its behavior within the A absorption band, providing insights into the velocity and angular distributions of photofragments. This research helps in understanding the fundamental chemical behavior of 2-iodoethanol under light exposure (Shubert, Rednic, & Pratt, 2009).

Surface Chemistry

The study of the surface chemistry of 2-iodoethanol on Pd(111) conducted by Griffin, Pang, and Medlin (2012) revealed that the orientation of surface-bound alcohol controls selectivity in its reactions. This finding has implications for the development of more efficient and selective catalytic processes (Griffin, Pang, & Medlin, 2012).

Synthesis of Oxametallacycles

The synthesis of oxametallacycles from 2-iodoethanol on Ag(111) was examined by Linic, Medlin, and Barteau (2002). Their study highlights the structure dependence of the reactivity of these oxametallacycles, which are important intermediates in various chemical reactions (Linic, Medlin, & Barteau, 2002).

Surface Modification Applications

Alswieleh et al. (2019) utilized 2-iodoethanol for surface modification of pH-responsive poly(2-(tert-butylamino)ethyl methacrylate) brushes grafted on mesoporous silica nanoparticles. This research contributes to the development of smart materials with potential applications in various fields, including drug delivery and sensor technology (Alswieleh et al., 2019).

Safety And Hazards

2-Iodoethanol is classified as a combustible liquid and is fatal if swallowed . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . In case of ingestion, it is recommended to immediately call a poison center or doctor/physician .

properties

IUPAC Name

2-iodoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECPQCFCWVBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060792
Record name Ethanol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoethanol

CAS RN

624-76-0
Record name Iodoethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-iodo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-IODOETHANOL
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Record name Ethanol, 2-iodo-
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Record name Ethanol, 2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodoethanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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